molecular formula C14H26O B13791282 5-Ethyl-1-methylspiro[5.5]undecan-11-ol

5-Ethyl-1-methylspiro[5.5]undecan-11-ol

Cat. No.: B13791282
M. Wt: 210.36 g/mol
InChI Key: WCWLAHZMVRUOCS-UHFFFAOYSA-N
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Description

5-Ethyl-1-methylspiro[5.5]undecan-11-ol is a spirocyclic compound characterized by a unique structure where two rings are connected through a single atom. This compound belongs to the spiro[5.5]undecane family, which is known for its intriguing conformational and configurational properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-methylspiro[5One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . The reaction conditions often involve the use of strong acids like methanesulfonic acid as catalysts.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-methylspiro[5.5]undecan-11-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The spirocyclic structure allows for various substitution reactions at different positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohol derivatives.

Scientific Research Applications

5-Ethyl-1-methylspiro[5.5]undecan-11-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-1-methylspiro[5.5]undecan-11-ol involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to fit into various binding sites, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-1-methylspiro[5.5]undecan-11-ol is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

5-ethyl-1-methylspiro[5.5]undecan-11-ol

InChI

InChI=1S/C14H26O/c1-3-12-8-6-7-11(2)14(12)10-5-4-9-13(14)15/h11-13,15H,3-10H2,1-2H3

InChI Key

WCWLAHZMVRUOCS-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(C12CCCCC2O)C

Origin of Product

United States

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